tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamoylphenoxy substituent, which contribute to its potential biological activity. This compound is particularly relevant in medicinal chemistry and pharmaceutical research due to its structural features that may influence various biochemical pathways.
This compound can be synthesized through various chemical methodologies, often involving reactions that introduce the tert-butyl group and the carbamoylphenoxy moiety onto the piperidine framework. It is classified as an organic compound and is part of a broader category of piperidine derivatives that have shown promise in drug development, particularly in targeting specific receptors in the body.
The synthesis of tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate typically involves multi-step organic reactions. One effective method includes:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can be represented as follows:
The compound's structure can be analyzed using various spectroscopic techniques:
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can participate in several chemical reactions due to its functional groups:
Technical details such as reaction conditions and yields are crucial for understanding these transformations.
The mechanism of action for compounds like tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate often involves:
Data from pharmacological studies are essential for elucidating these mechanisms.
Relevant data from stability studies and solubility tests provide insights into handling and application.
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate has potential applications in:
The ongoing research into its biological activity highlights its significance in drug discovery efforts.
The compound tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate (CAS No. 609781-33-1) features a molecular formula of C₁₇H₂₄N₂O₄ and a molecular weight of 320.38 g/mol. Its systematic name reflects a three-part architecture:
Key structural descriptors include:
Table 1: Key Structural and Computational Descriptors
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₇H₂₄N₂O₄ | Empirical |
Molecular Weight | 320.38 g/mol | - |
SMILES | O=C(N1CCC(OC2=CC=C(C(N)=O)C=C2)CC1)OC(C)(C)C | Canonical [1] |
InChIKey | PMEPMWIIELZLHZ-UHFFFAOYSA-N | Standard [1] |
TPSA | 81.86 Ų | Ertl P. 2000 |
Rotatable Bonds | 6 | - |
Log P (Consensus) | 2.16 | XLOGP3, WLOGP [1] |
Computational analyses predict moderate lipophilicity (consensus Log P = 2.16) and aqueous solubility (ESOL: -3.02 log S), aligning with drug-like properties. The Boc group significantly reduces piperidine basicity, shifting its pKₐ compared to unprotected analogs [1].
Piperidine scaffolds bearing N-Boc protection emerged as pivotal intermediates in pharmaceutical synthesis during the 1990s, with tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate gaining prominence for its dual functional handles:
Notably, structural analogs illustrate divergent applications:
Table 2: Functional Comparison with Key Piperidine Carboxylates
Compound | CAS RN | Key Feature | Primary Application |
---|---|---|---|
tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | 609781-33-1 | Ether-linked carboxamide | Kinase inhibitor intermediate |
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) | - | Aniline linker | Regulated fentanyl precursor [5] |
tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate | 381722-48-1 | Piperazine spacer | PROTAC® linker [10] |
tert-Butyl 4-oxopiperidine-1-carboxylate | 79099-07-3 | Ketone at 4-position | Michael acceptor precursor [7] |
Current research objectives focus on leveraging this compound’s balanced physicochemical profile for:
Ongoing challenges include:
Table 3: Key Research Applications and Physicochemical Support
Research Objective | Supporting Data | Experimental Approach |
---|---|---|
PROTAC® linker development | TPSA = 81.86 Ų; GI absorption = High [1] | Conformational analysis via NMR |
CYP2C19 inhibition | Computational prediction: Yes [1] | Fluorescence-based activity screening |
Hybrid molecule synthesis | H-bond donor/acceptor: 1/4; Rotatable bonds: 6 | Amide coupling/Boc deprotection [9] |
Future scope includes exploring enantioselective synthesis routes and evaluating proteolytic stability of conjugates under physiological conditions.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: